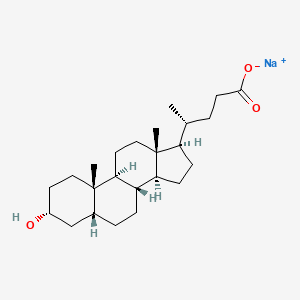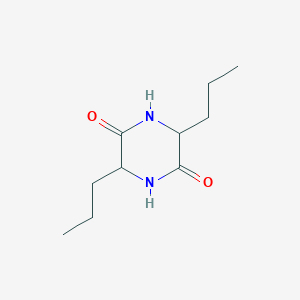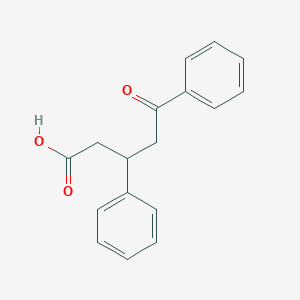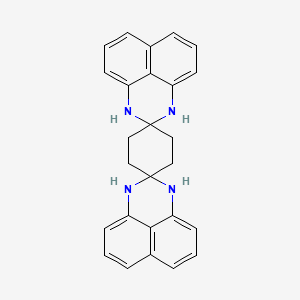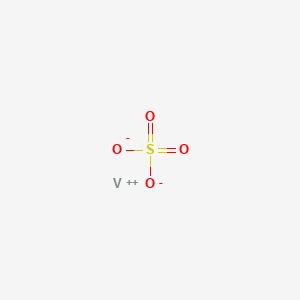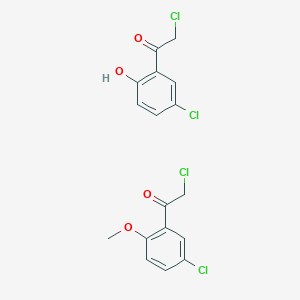![molecular formula C16H22ClN3O B14725893 2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol CAS No. 5418-56-4](/img/structure/B14725893.png)
2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol is a synthetic compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of parasitic diseases such as malaria and leishmaniasis. The presence of the quinoline ring in its structure is crucial for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol typically involves the reaction of 7-chloroquinoline with an appropriate amine. One common method involves the use of 4,7-dichloroquinoline as a starting material, which undergoes nucleophilic substitution with 3-aminopropylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanolamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antimalarial and antileishmanial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol involves its interaction with heme in the parasite’s digestive vacuole. The compound inhibits the polymerization of heme into hemozoin, a non-toxic form, leading to the accumulation of toxic heme and subsequent parasite death. Additionally, it may disrupt the mitochondrial electrochemical membrane potential in parasites, contributing to its antimalarial and antileishmanial effects .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Hydroxychloroquine: A hydroxylated version of chloroquine with similar uses.
Amodiaquine: A related compound with enhanced activity against chloroquine-resistant strains.
Mefloquine: A quinoline derivative with a different mechanism of action.
Uniqueness
2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol is unique due to its specific structural modifications, which may confer distinct pharmacokinetic properties and a potentially different spectrum of activity compared to other quinoline derivatives. Its ability to inhibit β-hematin formation and disrupt mitochondrial function highlights its multifaceted mechanism of action .
Propiedades
Número CAS |
5418-56-4 |
|---|---|
Fórmula molecular |
C16H22ClN3O |
Peso molecular |
307.82 g/mol |
Nombre IUPAC |
2-[3-[(7-chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-2-20(10-11-21)9-3-7-18-15-6-8-19-16-12-13(17)4-5-14(15)16/h4-6,8,12,21H,2-3,7,9-11H2,1H3,(H,18,19) |
Clave InChI |
TUQGOHBCIDWLPB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



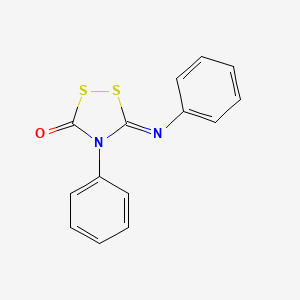
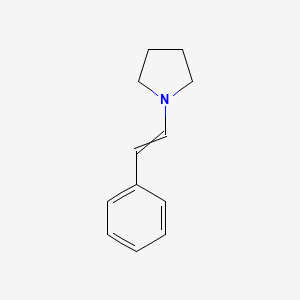
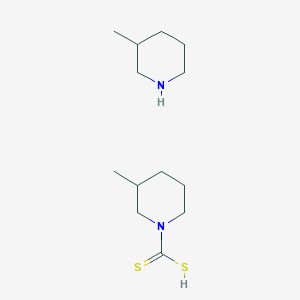

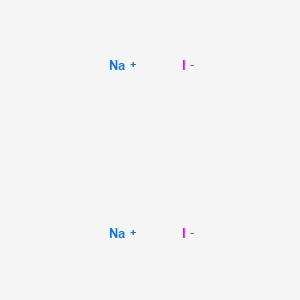

![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
